molecular formula C16H21NO5 B1399124 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 959575-09-8

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1399124
CAS No.: 959575-09-8
M. Wt: 307.34 g/mol
InChI Key: DPOXPYJPMOPXDB-OLZOCXBDSA-N
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a 3-hydroxyphenyl substituent at the 4-position. Key properties include:

  • CAS No.: 2227649-77-4
  • Molecular Formula: C₁₆H₂₁NO₅
  • Molecular Weight: 307.34 g/mol
  • Storage: Sealed in dry conditions at 2–8°C .

Its Boc group facilitates synthetic versatility in peptide and small-molecule drug development.

Properties

IUPAC Name

(3R,4S)-4-(3-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(18)7-10/h4-7,12-13,18H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOXPYJPMOPXDB-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719313
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959575-09-8
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Pyrrolidine Core

  • The pyrrolidine ring is typically synthesized via cyclization reactions starting from appropriately substituted amino acid derivatives or via ring-closing methods using chiral precursors to ensure the (3R,4S) stereochemistry.
  • Chiral auxiliaries or asymmetric catalytic methods are employed to control stereochemistry.

Protection of the Amino Group

  • The amino group on the pyrrolidine nitrogen is protected by the tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.
  • Boc protection is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions.

Final Functional Group Adjustments

  • The carboxylic acid group at the 3-position is introduced or maintained throughout synthesis, often starting from a protected amino acid derivative.
  • Deprotection and purification steps follow to yield the final compound.

Detailed Preparation Method (Representative Procedure)

Step Reagents/Conditions Description Outcome
1. Synthesis of chiral pyrrolidine intermediate Starting from chiral amino acid or chiral auxiliary Formation of pyrrolidine ring with stereocontrol Pyrrolidine intermediate with desired (3R,4S) configuration
2. Introduction of 3-hydroxyphenyl group Cross-coupling (e.g., Suzuki) using 3-hydroxyphenylboronic acid Substitution at 4-position Pyrrolidine bearing 3-hydroxyphenyl substituent
3. Boc protection of amine Di-tert-butyl dicarbonate, base (e.g., triethylamine) Protection of nitrogen Boc-protected amine
4. Purification Chromatography or crystallization Isolation of pure compound (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid

Research Findings and Optimization Notes

  • Stereoselectivity: The (3R,4S) stereochemistry is critical for biological activity and is typically controlled by using chiral starting materials or chiral catalysts during the pyrrolidine ring formation.
  • Protecting Group Stability: The Boc group is stable under neutral and mildly basic conditions but can be removed under acidic conditions, allowing for selective deprotection if needed.
  • Hydroxyphenyl Group Influence: The 3-hydroxy substituent on the phenyl ring enhances the compound’s solubility and potential biological interactions through hydrogen bonding.
  • Yield and Purity: Optimized reaction conditions, such as temperature control and choice of solvent, significantly affect yield and stereochemical purity.

Data Table Summarizing Key Physical and Chemical Properties

Property Value Notes
Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
Melting Point Not explicitly reported Dependent on purity and preparation
Solubility Very soluble in organic solvents Due to hydroxy and Boc groups
Stereochemistry (3R,4S) Verified by chiral HPLC or NMR
Protective Group tert-Butoxycarbonyl (Boc) Stable under synthesis conditions
CAS Number 959575-09-8

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the carboxylic acid group results in the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent due to its ability to modulate biological pathways. The presence of the hydroxyl group on the phenyl ring enhances its interaction with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, the compound's structure allows for modifications that can enhance its efficacy against various cancer cell lines. Research has shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression .

Neuroprotective Effects

The neuroprotective potential of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid has been explored in the context of neurodegenerative diseases. Compounds with a similar backbone have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Its derivatives can be synthesized to enhance pharmacological properties or reduce toxicity.

Synthetic Routes

A common synthetic route includes:

  • Formation of the pyrrolidine ring via cyclization reactions.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group to enhance stability during synthesis.
  • Hydroxylation of the phenyl ring to introduce the 3-hydroxy substituent.

These synthetic strategies are crucial for developing analogs with improved efficacy and selectivity .

Inhibition Studies on Enzymes

In a notable study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of similar pyrrolidine derivatives on transglutaminase 2 (TG2), an enzyme linked to various diseases including cancer and neurodegenerative disorders. The study highlighted how structural modifications could lead to potent inhibitors with specific activity profiles .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial studies suggest favorable ADME characteristics for certain derivatives, indicating potential for oral bioavailability and low toxicity profiles .

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Key Observations:

  • Hydroxyl vs. Methoxy Substitution : The 3-hydroxyphenyl derivative (target compound) offers hydrogen-bonding capacity, critical for receptor binding, whereas the 3-methoxy analog prioritizes lipophilicity .
  • Halogen Substitutions : Fluorine (4-fluorophenyl) and chlorine (4-chlorophenyl) enhance metabolic stability and electron density, while bromine (3-bromophenyl) adds steric bulk and utility in crystallography .
  • Electron-Withdrawing Groups: The 2-cyano and 3-trifluoromethyl derivatives exhibit strong electronic effects, influencing binding affinity and pharmacokinetics .

Pharmacological Activity:

  • The 3-hydroxyphenyl derivative is structurally related to JDTic, a κ-opioid receptor antagonist with prolonged oral activity . Hydroxyl groups in such analogs are critical for hydrogen bonding with receptor residues, enhancing potency and duration .
  • 4-Fluorophenyl derivatives (e.g., CAS 1218764-13-6) are often explored for CNS-targeted drugs due to fluorine’s ability to cross the blood-brain barrier .

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid, with the CAS number 2227649-77-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H21NO5
  • Molecular Weight : 307.34 g/mol
  • Purity : 95%+
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a hydroxyphenyl moiety, which may contribute to its biological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing β-amino acid moieties. For instance, derivatives similar to this compound have shown activity against various viral strains. In particular:

  • Neuraminidase Inhibition : Compounds structurally related to this pyrrolidine derivative have been evaluated for their ability to inhibit neuraminidase, an enzyme critical for viral replication. For example, the compound A-87380 exhibited an IC50 value of 50 μM against neuraminidase, suggesting moderate inhibitory activity that could be optimized for therapeutic applications .

Anticancer Activity

Research indicates that similar β-amino acid derivatives can exhibit anticancer properties. For example:

  • Antiproliferative Effects : Studies on related compounds have demonstrated antiproliferative effects on glioma cell lines (C6 rat) and other cancer models. The introduction of specific substituents on the pyrrolidine ring has been shown to enhance these effects, indicating that structural modifications can lead to improved biological activity .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Interaction with Viral Proteins : The structural features of the compound allow it to interact with viral proteins, potentially inhibiting their function.
  • Cellular Pathway Modulation : The presence of the hydroxyphenyl group may influence cellular signaling pathways associated with proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Venepally et al. (2021)Developed heterocyclic-fatty acid hybrids showing significant anticancer and antimicrobial activities .
Wang et al. (2021)Identified A-87380 as a neuraminidase inhibitor with potential for further optimization in antiviral therapy .
Treptow et al. (2020)Demonstrated antiproliferative activities in glioma cell lines using β-amino acid derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid?

Answer:
The synthesis typically involves multi-step protocols with stereochemical control. A general approach includes:

Core Pyrrolidine Formation : Aziridinium ion intermediates (generated from epoxides or aminonitriles) undergo regioselective ring-opening and cyclization. For example, chlorination of aziridinium ions followed by nitrile anion cyclization achieves stereospecific pyrrolidine cores .

Functionalization : Introduction of the 3-hydroxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are critical for cross-coupling efficiency .

Boc Protection : tert-Butoxycarbonyl (Boc) protection of the amine is performed using di-tert-butyl dicarbonate under basic conditions (e.g., Cs₂CO₃ in tert-butanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid

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